molecular formula C41H49ClN2O9 B580641 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride CAS No. 143482-60-4

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride

カタログ番号: B580641
CAS番号: 143482-60-4
分子量: 749.3 g/mol
InChIキー: UDKSNBMNKLDHNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

LOE 908 塩酸塩の合成には、イソキノリンアセトアミドコアの調製から始まる複数のステップが含まれます。合成経路には、通常、次のステップが含まれます。

    イソキノリンアセトアミドコアの形成: コア構造は、適切な出発物質の縮合を含む一連の反応によって合成されます。

    メトキシ基の導入: メトキシ基は、ヨウ化メチルなどの試薬を使用したメチル化反応によって導入されます。

    最終化合物の形成: 最終化合物は、イソキノリンアセトアミドコアを、特定の反応条件下で2-(2,3,4-トリメトキシフェニル)エチル基とカップリングさせることで得られます。

化学反応の分析

LOE 908 塩酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の形成につながります。

    還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、化合物の還元形態をもたらします。

    置換: 置換反応は、メトキシ基で起こることがあり、適切な試薬を使用して他の官能基で置き換えられます。

これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化アルキルなどの置換試薬が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Pharmacological Applications

The compound exhibits various pharmacological activities that make it a candidate for therapeutic applications. Key areas of research include:

Neuroprotective Effects

Research indicates that derivatives of isoquinoline compounds possess neuroprotective properties. Studies have shown that compounds similar to the target molecule can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit these enzymes suggests potential for treating cognitive decline associated with such conditions .

Anticancer Activity

Compounds with isoquinoline structures have been investigated for their anticancer properties. The target compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Case Study 1: Neuroprotective Properties

A study conducted by Ghobadian et al. (2018) demonstrated that derivatives of isoquinoline effectively inhibited BuChE activity with IC50 values in the low micromolar range. The neuroprotective effects were attributed to the ability of these compounds to prevent Aβ aggregation and promote neuronal survival in vitro .

Case Study 2: Anticancer Activity

In a research project exploring the anticancer effects of isoquinoline derivatives, it was found that certain structural modifications enhanced cytotoxicity against breast cancer cell lines. The study reported that compounds similar to the target molecule exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

類似化合物との比較

LOE 908 塩酸塩は、幅広いスペクトルを持つカチオンチャネル遮断活性のためにユニークです。類似の化合物には以下が含まれます。

これらの化合物と比較して、LOE 908 塩酸塩は、より幅広い範囲のカチオンチャネル阻害を持っているため、研究と潜在的な治療的用途において貴重なツールとなっています。

生物活性

The compound 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide; hydrochloride is a complex organic molecule with potential biological activity. It is derived from the isoquinoline structure, which has been extensively studied for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, particularly its role in modulating multidrug resistance (MDR) in cancer therapy.

Chemical Structure and Properties

The compound exhibits a molecular formula of C31H39N3O6C_{31}H_{39}N_{3}O_{6} and a molecular weight of approximately 525.65 g/mol. Its structure includes multiple methoxy groups and a complex isoquinoline backbone, which are critical for its biological activity.

Biological Activity Overview

Research indicates that derivatives of isoquinoline compounds exhibit significant biological activities, including:

  • Anticancer Activity : Certain isoquinoline derivatives have been shown to enhance the efficacy of chemotherapeutic agents by reversing drug resistance in cancer cells.
  • P-glycoprotein Modulation : The compound has been studied for its ability to interact with P-glycoprotein (P-gp), a key efflux transporter associated with multidrug resistance in cancer therapy.

The primary mechanism involves the inhibition of P-glycoprotein, which reduces the efflux of anticancer drugs from cells. This action enhances the intracellular concentration of chemotherapeutics like doxorubicin, thereby increasing their cytotoxic effects on cancer cells.

Key Findings from Research Studies

  • P-glycoprotein Interaction :
    • A study demonstrated that derivatives containing the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold showed selective inhibition of P-glycoprotein and other transporters such as MRP1 and BCRP .
    • The synthesized compounds were evaluated using various assays to measure their impact on drug permeability and efflux mechanisms .
  • Combination Therapy :
    • In vitro studies revealed that co-administration of the compound with doxorubicin significantly sensitized resistant cancer cell lines to the drug. This was attributed to the compound's ability to inhibit P-gp activity .
  • Structure-Activity Relationship (SAR) :
    • Research highlighted that modifications in the aryl-substituted moiety influenced the selectivity and potency towards P-gp. The presence of methoxy groups was essential for maintaining high activity against MDR .

Data Tables

Biological Activity Effect Reference
P-glycoprotein InhibitionEnhanced drug retention in cancer cells
Sensitization to DoxorubicinIncreased cytotoxicity in resistant cell lines
Selectivity towards TransportersHigh selectivity for P-gp over MRP1 and BCRP

Case Studies

Several case studies have illustrated the effectiveness of this compound in reversing multidrug resistance:

  • Study 1 : A series of amide derivatives were tested in combination with doxorubicin on breast cancer cell lines. Results showed a significant increase in sensitivity due to reduced efflux mediated by P-glycoprotein .
  • Study 2 : In another study involving colon cancer models, the compound demonstrated promising results in enhancing the efficacy of paclitaxel by inhibiting P-glycoprotein activity .

Q & A

Q. Basic: What are the common synthetic routes for this compound, and what experimental conditions are critical for optimizing yield?

The synthesis of this compound likely involves multi-step pathways, including:

  • Amide bond formation between the isoquinoline and acetamide moieties, using coupling agents like EDC/HOBt under inert conditions (e.g., nitrogen atmosphere) .
  • Methoxy group introduction via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (0–25°C) .
  • Purification through column chromatography or recrystallization, with solvent selection (e.g., ethyl acetate/hexane mixtures) critical for isolating high-purity product .
    Optimal yield depends on stoichiometric ratios (e.g., 1.2 equivalents of trimethoxyphenyl ethylamine) and reaction time monitoring via TLC/HPLC .

Q. Advanced: How can computational methods and reaction path analysis improve the design of novel derivatives?

Advanced approaches include:

  • Quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in functionalization .
  • Machine learning models trained on reaction databases to prioritize synthetic routes with high success probabilities .
  • Molecular dynamics simulations to assess steric hindrance in the bulky acetamide core, guiding modifications for improved solubility .
    These methods reduce trial-and-error experimentation and enable in silico screening of derivatives for target properties .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm methoxy group positions and dihydroisoquinoline ring proton environments .
  • High-resolution mass spectrometry (HRMS) for exact mass verification, critical given the compound’s molecular complexity (e.g., isotopic pattern analysis for Cl⁻ in hydrochloride salt) .
  • FT-IR spectroscopy to validate amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, ATP levels in cytotoxicity assays) and use internal controls .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .
  • Off-target effects : Employ CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines .
    Meta-analysis of raw datasets (e.g., deposited in PubChem) can identify confounding variables .

Q. Basic: What strategies are recommended for evaluating its stability under physiological conditions?

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC over 24–72 hours .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light to identify protective storage conditions (e.g., amber vials) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .

Q. Advanced: How can reaction engineering principles optimize large-scale synthesis while minimizing impurities?

  • Continuous flow chemistry : Reduces side reactions (e.g., over-alkylation) via precise residence time control .
  • Membrane separation : Purify intermediates using nanofiltration membranes to remove unreacted amines and chloride byproducts .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Q. Basic: What in vitro models are appropriate for initial biological activity screening?

  • Cancer models : NCI-60 cell line panel for broad cytotoxicity profiling .
  • Neurological targets : Primary neuronal cultures or SH-SY5Y cells for acetylcholinesterase inhibition assays .
  • Antimicrobial activity : Microdilution assays against ESKAPE pathogens (e.g., S. aureus ATCC 29213) with MIC/MBC determination .

Q. Advanced: What mechanistic studies are needed to elucidate its mode of action in kinase inhibition?

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • X-ray crystallography : Co-crystallize with target kinases (e.g., CDK2 or MAPK) to map binding interactions .
  • Phosphoproteomics : SILAC-based LC-MS/MS to quantify downstream phosphorylation changes in treated cells .

Q. Basic: How can solubility challenges be addressed in formulation for in vivo studies?

  • Salt selection : Compare hydrochloride vs. mesylate salts via phase solubility diagrams .
  • Co-solvent systems : Use PEG-400/Cremophor EL mixtures (≤20% v/v) to enhance aqueous solubility .
  • Amorphous solid dispersions : Spray-dry with HPMCAS to improve dissolution rates .

Q. Advanced: What statistical design of experiments (DoE) approaches are suitable for optimizing reaction parameters?

  • Box-Behnken design : Optimize three variables (e.g., temperature, catalyst loading, solvent ratio) with minimal runs .
  • Factorial analysis : Identify interactions between reagent equivalents and reaction time .
  • Response surface methodology (RSM) : Maximize yield while minimizing impurity formation (e.g., via desirability functions) .

特性

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKSNBMNKLDHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046305
Record name Pinokalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143482-60-4
Record name Pinokalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。